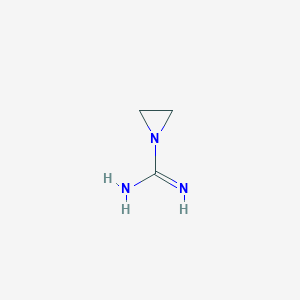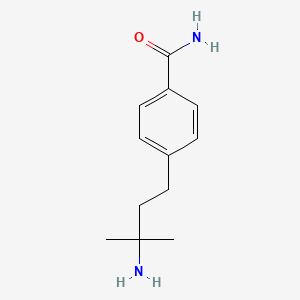
4-(3-Amino-3-methylbutyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Amino-3-methylbutyl)benzamide is an organic compound with the molecular formula C12H18N2O It is a benzamide derivative characterized by the presence of an amino group and a methyl group on the butyl side chain attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Amino-3-methylbutyl)benzamide typically involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction can be carried out in a microreactor system to optimize reaction conditions and achieve high yields. The reaction conditions include the use of triethylamine as an acid-binding agent to prevent protonation of the raw materials .
Industrial Production Methods: Industrial production of benzamide derivatives, including this compound, often involves the direct condensation of carboxylic acids and amines. This process can be enhanced using ultrasonic irradiation and Lewis acidic ionic liquids immobilized on diatomite earth, providing a green and efficient pathway for synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 4-(3-Amino-3-methylbutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: Reduction of nitro derivatives back to amino groups.
Substitution: Electrophilic aromatic substitution reactions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., AlCl3) are employed.
Major Products:
Oxidation: Nitrobenzamide derivatives.
Reduction: Aminobenzamide derivatives.
Substitution: Halogenated benzamide derivatives.
Aplicaciones Científicas De Investigación
4-(3-Amino-3-methylbutyl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Amino-3-methylbutyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. For example, it may inhibit proteases involved in inflammatory processes .
Comparación Con Compuestos Similares
- N-(3-Amino-4-methylphenyl)benzamide
- 3-Amino-4-methoxybenzamide
- Benzamidine
Comparison: 4-(3-Amino-3-methylbutyl)benzamide is unique due to its specific substitution pattern on the benzene ring and the butyl side chain. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for targeted applications in medicinal chemistry and industrial processes .
Propiedades
Fórmula molecular |
C12H18N2O |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
4-(3-amino-3-methylbutyl)benzamide |
InChI |
InChI=1S/C12H18N2O/c1-12(2,14)8-7-9-3-5-10(6-4-9)11(13)15/h3-6H,7-8,14H2,1-2H3,(H2,13,15) |
Clave InChI |
KLAIORRUGPWNMP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCC1=CC=C(C=C1)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


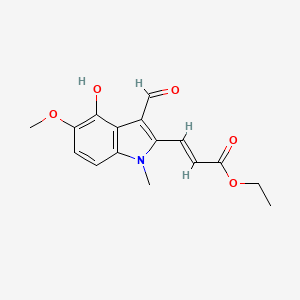

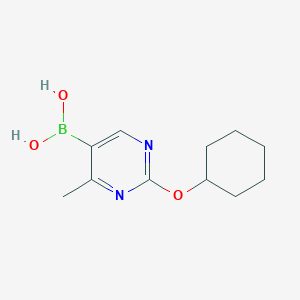
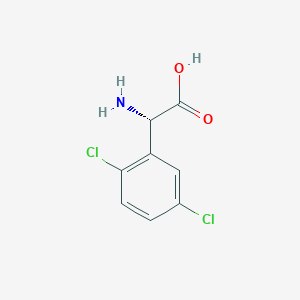
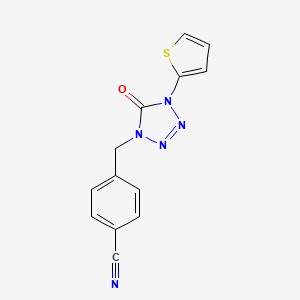

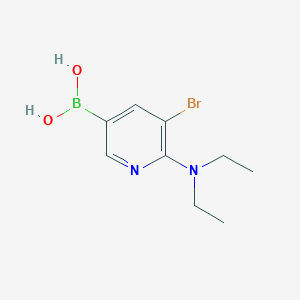
![1-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B12968292.png)
![(R)-5-Amino-4-(benzo[d]thiazol-2-yl)-1-(2-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12968294.png)
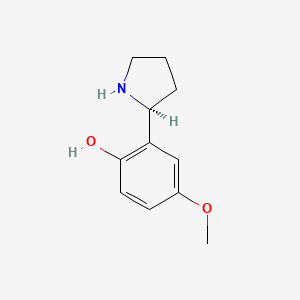
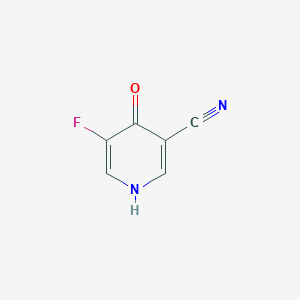

![3-Methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B12968325.png)
